molecular formula C8H11NO3 B129014 2-(5-Propylisoxazol-4-yl)acetic acid CAS No. 155602-48-5

2-(5-Propylisoxazol-4-yl)acetic acid

Katalognummer: B129014
CAS-Nummer: 155602-48-5
Molekulargewicht: 169.18 g/mol
InChI-Schlüssel: HYQBSPGWFHBEDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Propylisoxazol-4-yl)acetic acid is a chemical compound with the CAS Number 155602-48-5 . It has a molecular formula of C8H11NO3 and a molecular weight of 169.18 g/mol . Researchers can identify the compound using its SMILES string, O=C(O)CC1=C(CCC)ON=C1 , and its InChI Key, HYQBSPGWFHBEDV-UHFFFAOYSA-N . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please contact us for specific data on its applications, mechanism of action, and purity specifications.

Eigenschaften

CAS-Nummer

155602-48-5

Molekularformel

C8H11NO3

Molekulargewicht

169.18 g/mol

IUPAC-Name

2-(5-propyl-1,2-oxazol-4-yl)acetic acid

InChI

InChI=1S/C8H11NO3/c1-2-3-7-6(4-8(10)11)5-9-12-7/h5H,2-4H2,1H3,(H,10,11)

InChI-Schlüssel

HYQBSPGWFHBEDV-UHFFFAOYSA-N

SMILES

CCCC1=C(C=NO1)CC(=O)O

Kanonische SMILES

CCCC1=C(C=NO1)CC(=O)O

Synonyme

4-Isoxazoleaceticacid,5-propyl-(9CI)

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 2-(5-Propylisoxazol-4-yl)acetic acid with structurally related compounds from the evidence, focusing on molecular features, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
This compound Isoxazole 5-propyl, 4-acetic acid C₈H₁₁NO₃* ~169* Potential bioactive scaffold
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic acid Oxadiazole 5-(4-methoxyphenyl), 2-acetic acid C₁₁H₁₀N₂O₄ 234.21 Research applications (e.g., drug discovery)
2-[4-(Fmoc-piperazin-1-yl)]acetic acid Piperazine 4-Fmoc-protected, 1-acetic acid C₂₃H₂₄N₂O₄ 416.45 Peptide synthesis (Fmoc chemistry)
Acetic Acid None (simple carboxylic acid) - C₂H₄O₂ 60.05 Industrial solvent, food additive

*Calculated based on structural analysis.

Key Observations:

The piperazine-based compound () is non-aromatic and serves as a linker in peptide synthesis due to its amine functionality .

The Fmoc group in ’s compound enables temporary protection of amines during solid-phase synthesis, a feature absent in the target compound .

Molecular Weight and Applications :

  • The target compound’s lower molecular weight (~169 g/mol) compared to the oxadiazole analog (234.21 g/mol) may improve metabolic stability in drug candidates .
  • Acetic acid (), while structurally simpler, serves as a foundational precursor for derivatives like those above, highlighting the versatility of carboxylic acid functionalization .

Research Findings and Limitations

  • Synthetic Accessibility : Isoxazole derivatives are typically synthesized via cyclization reactions (e.g., 1,3-dipolar cycloaddition), whereas oxadiazoles often require condensation of hydrazides with carboxylic acids .
  • Data Gaps : The provided evidence lacks explicit data on this compound’s solubility, stability, or toxicity. Comparisons are inferred from structural analogs.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 2-(5-Propylisoxazol-4-yl)acetic acid, and how can reaction conditions be modified to improve yield?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions involving substituted isoxazole precursors and acetic acid derivatives. For example, refluxing 3-formyl-indole derivatives with thiazolidinones in acetic acid with sodium acetate as a catalyst (similar to procedures in and ) can yield structurally analogous compounds. Key variables include:

  • Solvent choice : Acetic acid is critical for protonating intermediates and stabilizing reactive species .
  • Catalyst ratio : Sodium acetate (1:1 molar ratio to reactants) enhances cyclization efficiency .
  • Reaction time : Extended reflux (3–5 hours) ensures complete ring closure but may require optimization to avoid side products.

Q. Q2. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR : 1H^1H-NMR identifies protons on the isoxazole ring (δ 6.5–7.5 ppm) and acetic acid moiety (δ 2.5–3.5 ppm). 13C^{13}C-NMR confirms carbonyl (C=O) at ~170 ppm .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities from unreacted precursors .
  • IR : Stretching bands at 1650–1750 cm1^{-1} confirm C=O and C=N bonds .

Data Contradiction Note :
Discrepancies in melting points (e.g., due to polymorphic forms) require differential scanning calorimetry (DSC) to validate .

Biological Activity Profiling

Q. Q3. How do substituents on the isoxazole ring influence the pharmacological activity of this compound?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Propyl group : Enhances lipophilicity, improving membrane permeability .
  • Acetic acid moiety : Critical for hydrogen bonding with target enzymes (e.g., cyclooxygenase analogs) .

Q. Experimental Design :

  • Comparative assays : Synthesize analogs with methyl, ethyl, or phenyl substituents.
  • In vitro testing : Measure IC50_{50} against inflammatory mediators (e.g., COX-2) using ELISA .

Q. Q4. How can computational modeling predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). Focus on hydrogen bonds between the acetic acid group and Arg120/His90 residues .
  • MD simulations : GROMACS can assess stability of ligand-protein complexes over 100 ns trajectories .

Data Contradiction Analysis :
Discrepancies between in silico and in vitro results may arise from solvent effects (e.g., implicit vs. explicit water models) or protonation states of ionizable groups .

Environmental and Stability Considerations

Q. Q5. What environmental factors degrade this compound, and how can stability be monitored in laboratory settings?

Methodological Answer:

  • Photodegradation : Expose to UV light (254 nm) and track decay via HPLC. Use actinometry to quantify photon flux .
  • Hydrolysis : Test pH-dependent stability (pH 2–12) with LC-MS to identify breakdown products (e.g., propylisoxazole fragments) .

Q. Advanced Design :

  • Surface adsorption : Apply ToF-SIMS to study interactions with indoor surfaces (e.g., glass, polymers) .

Data Reproducibility Challenges

Q. Q6. How can researchers address inconsistencies in reported biological activities of structurally similar compounds?

Methodological Answer:

  • Meta-analysis : Compare datasets across studies using standardized assays (e.g., uniform cell lines, inhibitor concentrations) .
  • Control experiments : Validate purity (>98% by HPLC) and stereochemistry (via chiral chromatography) to rule out batch-specific variations .

Example Contradiction :
Varying anti-inflammatory outcomes for phenyl vs. propyl analogs may stem from differential solubility in assay media .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.